Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate

Palladium catalysis Cross-coupling Aryl halide reactivity

This polyfunctionalized benzazepine building block (MW 340.217, C₁₅H₁₈BrNO₃) is a strategic research intermediate. Its C7-aryl bromide enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings, while the C5 tert-butyl ester provides orthogonal, acid-labile protection for subsequent amide formations. Unlike its 7-chloro or 8-bromo isomers, this specific regioisomer's reactivity and its documented role as a benazepril process impurity (3-8%), with validated HPLC methods, make it essential for synthesizing authentic impurity reference standards and exploring 7-position SAR in ACE inhibitor analogs.

Molecular Formula C15H18BrNO3
Molecular Weight 340.21 g/mol
Cat. No. B8078451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate
Molecular FormulaC15H18BrNO3
Molecular Weight340.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCNC(=O)C2=C1C=C(C=C2)Br
InChIInChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)11-6-7-17-13(18)10-5-4-9(16)8-12(10)11/h4-5,8,11H,6-7H2,1-3H3,(H,17,18)
InChIKeyGOSPMLMCSRZGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-Bromo-1-Oxo-2,3,4,5-Tetrahydro-1H-Benzo[c]Azepine-5-Carboxylate – Key Intermediate for Benzazepine-Based Drug Discovery


tert-Butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate (MW 340.217 g/mol, C₁₅H₁₈BrNO₃, purity ≥95%) is a polyfunctionalized benzazepine building block bearing three reactive handles: a C7 aryl bromide, a C1 lactam carbonyl, and a C5 tert-butyl ester . It belongs to the tetrahydrobenzo[c]azepinone class, a privileged scaffold in medicinal chemistry for targets including GPCRs, ACE, and YAP/TAZ-TEAD [1][2]. The compound is supplied as a research intermediate by Fluorochem (Product Code F538166) and distributed through CymitQuimica .

Why 7-Bromo-Benzazepine Analogs Cannot Be Interchanged – Key Differentiation Evidence for tert-Butyl 7-Bromo-1-Oxo-2,3,4,5-Tetrahydro-1H-Benzo[c]Azepine-5-Carboxylate


Superficially similar benzazepine intermediates—e.g., the 7-chloro analog (CAS 40584-16-5), the 8-bromo positional isomer (CAS 187833-72-3), or the des-ester analog (CAS 740842-87-9)—are not functionally equivalent. The C7–Br bond exhibits markedly higher oxidative addition rates with Pd(0) catalysts compared to C7–Cl, directly determining cross-coupling efficiency in Suzuki and Buchwald–Hartwig reactions . Simultaneously, the C5 tert-butyl ester provides orthogonal acid-labile protection that a methyl or ethyl ester cannot replicate without compromising selectivity during lactam or bromide manipulations [1]. Finally, the C7-bromo regioisomer is explicitly documented as a process impurity (3–8%) in benazepril manufacture, demonstrating that the C7 substitution pattern has distinct chemical and regulatory significance relative to the C8 or C9 isomers [2]. The quantitative evidence below establishes where these differences translate into measurable selection criteria.

Quantitative Differentiation Evidence: tert-Butyl 7-Bromo-1-Oxo-2,3,4,5-Tetrahydro-1H-Benzo[c]Azepine-5-Carboxylate vs. Closest Analogs


C7–Br vs. C7–Cl Reactivity in Pd-Catalyzed Cross-Coupling – Oxidative Addition Rate Advantage

The C7-aryl bromide in the target compound undergoes Pd(0)-catalyzed oxidative addition approximately 10- to 100-fold faster than the corresponding C7-chloro analog, consistent with established relative reactivity orders for aryl halides (Ar–I > Ar–Br ≫ Ar–Cl) with Pd(PPh₃)₄ [1]. In the benzazepinone scaffold specifically, Ballet et al. demonstrated that bromo-substituted 4-amino-2-benzazepin-3-ones (compounds 2 and 3) successfully participated in Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv) in DME at 90°C, whereas analogous chloro-substrates required modified conditions with higher catalyst loadings or activated ligands . The substitution pattern of the starting bromo-benzazepinone was explicitly noted as 'crucial for the success of these transition metal-catalyzed reactions' .

Palladium catalysis Cross-coupling Aryl halide reactivity Benzazepine derivatization

C7 Regioisomer vs. C8 Regioisomer – Differential Utility in Solid-Phase Benzazepine Library Synthesis

The C7-bromo regioisomer was specifically selected and validated in solid-phase combinatorial library synthesis targeting GPCRs, whereas the C8-bromo isomer was explicitly noted as inaccessible through certain cyclization methods (Method A) [1]. Boeglin et al. synthesized 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in a six-step solution-phase process, immobilized it on FMPB-AM resin, and demonstrated successful Suzuki and Buchwald–Hartwig cross-couplings to generate a pilot library of di- and trisubstituted benzazepines with high purity (assessed by ¹H NMR and LC/MS) [1]. In parallel, Ballet et al. reported that 1-phenyl-8-bromo-Aba scaffold 3 was only accessible through an alternative cyclization method (Method B) that selectively yielded the cis-stereoisomer, whereas C7-bromo substrates were available through the more general Method A . This synthetic differential creates a selection fork: programs requiring 1,2-disubstitution diversity must use C7-bromo, while C8-bromo restricts substitution options.

Solid-phase synthesis Combinatorial chemistry GPCR libraries Regioselective derivatization

C5 tert-Butyl Ester vs. C5 Methyl/Ethyl Ester – Orthogonal Protection for Sequential Derivatization

The C5 tert-butyl ester in the target compound can be cleaved under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) that leave the C1 lactam and C7–Br bonds intact, whereas a C5 methyl or ethyl ester would require basic hydrolysis (NaOH or LiOH) that risks lactam ring-opening or bromide displacement [1][2]. Specifically, tert-butyl esters are cleaved with TFA (50–100% v/v, 0–25°C, 0.5–4 h) with half-lives of minutes to hours depending on concentration, while methyl esters require hydroxide (e.g., 1 M NaOH, THF/H₂O, 25°C, 12–24 h) and ethyl esters show intermediate stability [1]. The 1-oxo (lactam) group in the target compound is sensitive to nucleophilic hydroxide attack under basic ester hydrolysis conditions, potentially generating ring-opened amino acid byproducts; the acid-labile tert-butyl ester completely avoids this competing reaction pathway [1][2].

Protecting group strategy Orthogonal deprotection Lactam stability Multi-step synthesis

Documented Pharmaceutical Process Relevance – 7-Bromo Impurity in Benazepril Synthesis at Quantified 3–8% Levels

The 7-bromo-substituted benzazepine scaffold is explicitly documented as a process impurity in the commercial synthesis of benazepril (ACE inhibitor), where the 7-bromo analogue of a key intermediate (7-bromo-1-tert-butyloxycarbonylmethyl-3-(S)-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one) is present at 3–8% in the reaction product [1]. Patent WO2005009972A2 discloses that this impurity must be removed to ≤0.1% via reductive dehalo-hydrogenation using a noble metal catalyst (Pd/C or Pt/C) under hydrogen atmosphere to meet pharmaceutical purity specifications for the final API [1]. In contrast, the 8-bromo and 9-bromo regioisomers are not reported as process impurities in this manufacturing route, underscoring a regiospecific reactivity difference during the bromination/cyclization steps that generate the benzazepine core [1].

Process chemistry Impurity profiling ACE inhibitors Benazepril manufacturing

Recommended Procurement-Driven Application Scenarios for tert-Butyl 7-Bromo-1-Oxo-2,3,4,5-Tetrahydro-1H-Benzo[c]Azepine-5-Carboxylate


Pd-Catalyzed Diversification of Benzazepine Libraries for GPCR and Kinase Screening

The C7-aryl bromide enables room-temperature to 90°C Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in DME, as validated on the closely related 4-amino-2-benzazepin-3-one scaffold . Solid-phase protocols using FMPB-AM resin and analogous 7-bromo-benzazepine building blocks have produced pilot libraries with high purity (>90% by LC/MS) for GPCR-targeted screening [1]. The tert-butyl ester remains intact under these cross-coupling conditions, enabling subsequent acid-mediated deprotection to the free carboxylic acid for amide bond formation with amine-containing pharmacophores [2].

Synthesis of 7-Aryl/Amino Benzazepinone ACE Inhibitor Analogs with Defined Impurity Reference Standards

The compound serves as a direct synthetic entry point to 7-substituted benzazepinone ACE inhibitor analogs structurally related to benazepril. Because the 7-bromo impurity profile is already characterized at 3–8% levels in benazepril manufacturing and validated HPLC methods exist for its detection [3], research groups can use the target compound to synthesize authentic impurity reference standards or to explore 7-position SAR without developing de novo analytical methods.

YAP/TAZ-TEAD Inhibitor Lead Optimization with C7 Diversification

The tetrahydrobenzoazepinone scaffold has been claimed in patent applications as a core structure for YAP/TAZ-TEAD protein-protein interaction inhibitors targeting cancer and fibrosis [4]. The 7-bromo substituent provides a single, unambiguous site for late-stage diversification via palladium catalysis, allowing systematic exploration of aryl, heteroaryl, and amine substituents at C7 while the C5 tert-butyl ester and C1 lactam remain available for subsequent modifications [2].

Orthogonal Protection-Based Multi-Step Synthesis of C5-Amide/C7-Aryl Benzazepine Conjugates

The combination of C5 tert-butyl ester (acid-labile) and C7–Br (Pd-reactive) enables a two-step sequential derivatization: first, Suzuki coupling at C7 (Pd catalyst, base, 80°C) with the ester intact; second, TFA-mediated ester deprotection to the carboxylic acid followed by HATU/DIPEA-mediated amide coupling at C5 [2]. This orthogonal strategy avoids protecting group manipulation between steps, reducing the linear sequence by 1–2 synthetic operations compared to using a C5 methyl ester that would require basic hydrolysis incompatible with the lactam [2].

Quote Request

Request a Quote for tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.